![molecular formula C15H18N4O4 B171930 (2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate CAS No. 175027-11-9](/img/structure/B171930.png)
(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate
説明
“(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate” is a natural product found in Aspergillus flavus and Aspergillus oryzae . It has a molecular formula of C28H34N4O8 and a molecular weight of 554.6 g/mol .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 554.6 g/mol . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.科学的研究の応用
Sleep Regulation
This compound, also known as Delta Sleep-Inducing Peptide (DSIP), has been studied for its role in sleep regulation . It influences neurotransmitter levels in the brain, which can help modulate sleep patterns. DSIP has shown potential in treating sleep disturbances, especially during alcohol withdrawal, by regulating sleep-wake cycles and promoting deep, restorative delta sleep .
Pain Management
DSIP exhibits properties that can be harnessed for pain management . By adjusting the balance of brain chemicals, it may offer a novel approach to alleviate chronic pain and improve the quality of life for patients suffering from various pain-related conditions .
Neuroprotection and Recovery
The neuroprotective effects of DSIP suggest its application in neuroprotection and recovery . It could potentially be used to treat conditions like epilepsy by protecting neuronal cells from damage and aiding in the recovery of brain function after injury .
Psychological and Cognitive Effects
Research indicates that DSIP can have psychological and cognitive effects , such as reducing stress and anxiety. Its impact on neurotransmitter systems might be beneficial in the development of therapies for mental health disorders .
Addiction and Withdrawal Symptoms
DSIP’s interaction with dopaminergic systems in the brain makes it a candidate for addressing addiction and withdrawal symptoms . It could help in managing the neurological aspects of addiction and ease the withdrawal process .
Antioxidative and Detoxifying Effects
The compound has been associated with antioxidative and detoxifying effects . These properties could be useful in developing treatments that protect the body from oxidative stress and aid in the detoxification process .
特性
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-10(14(21)19-12(15(22)23)6-13(17)20)5-8-7-18-11-4-2-1-3-9(8)11/h1-4,7,10,12,18H,5-6,16H2,(H2,17,20)(H,19,21)(H,22,23)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQCSEWEPIHLBI-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)[O-])[NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)[O-])[NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




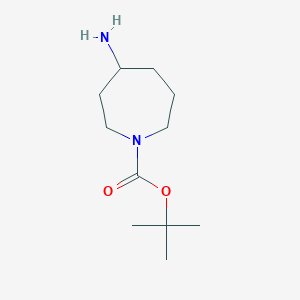
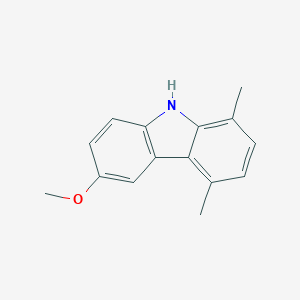
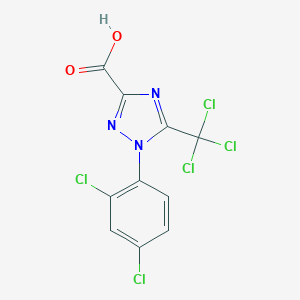

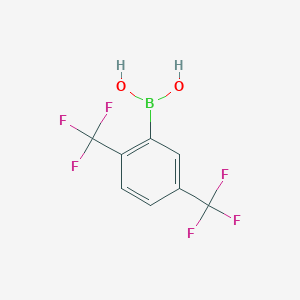
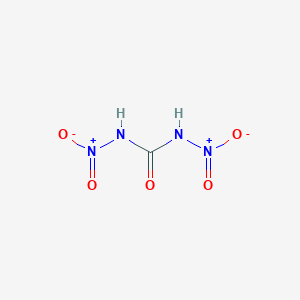
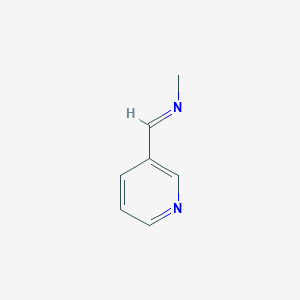

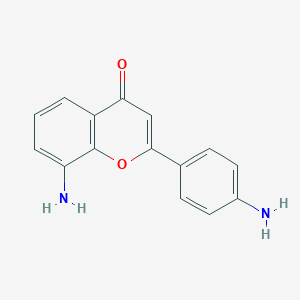
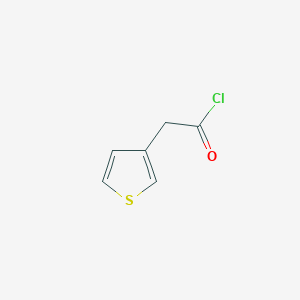


![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)